molecular formula C14H10ClN3OS B11092077 (6-Chloro-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-m-tolyl-methanone

(6-Chloro-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-m-tolyl-methanone

Cat. No.: B11092077
M. Wt: 303.8 g/mol
InChI Key: NDWKKMPXJWEGNT-UHFFFAOYSA-N
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Description

6-CHLORO-2-THIOXO[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-3(2H)-YLMETHANONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a triazolopyridine core with a chlorinated thioketone and a methylphenyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CHLORO-2-THIOXO[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-3(2H)-YLMETHANONE typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyridine core, followed by the introduction of the chlorinated thioketone and the methylphenyl group. Common reagents used in these reactions include chlorinating agents, thioketones, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

6-CHLORO-2-THIOXO[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-3(2H)-YLMETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioketone group to a thioether.

    Substitution: The chlorinated position allows for nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

6-CHLORO-2-THIOXO[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-3(2H)-YLMETHANONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-CHLORO-2-THIOXO[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-3(2H)-YLMETHANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyphenylboronic acid: Another compound with a phenyl group, used in organic synthesis.

    4-Methoxyphenylboronic acid: Similar in structure but with a different substitution pattern.

    3-Cyanophenylboronic acid: Contains a cyano group, offering different reactivity.

Uniqueness

What sets 6-CHLORO-2-THIOXO[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-3(2H)-YLMETHANONE apart is its unique combination of a triazolopyridine core with a chlorinated thioketone and a methylphenyl group. This structure provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H10ClN3OS

Molecular Weight

303.8 g/mol

IUPAC Name

(6-chloro-2-sulfanylidene-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-(3-methylphenyl)methanone

InChI

InChI=1S/C14H10ClN3OS/c1-9-3-2-4-10(7-9)13(19)18-14(20)16-12-6-5-11(15)8-17(12)18/h2-8H,1H3

InChI Key

NDWKKMPXJWEGNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2C(=S)N=C3N2C=C(C=C3)Cl

Origin of Product

United States

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